molecular formula C12H11Cl2N3O3 B2876316 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone CAS No. 477858-60-9

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone

Cat. No. B2876316
CAS RN: 477858-60-9
M. Wt: 316.14
InChI Key: VVITVBGYBGKPQQ-UHFFFAOYSA-N
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Description

The compound “1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a ketone group (C=O). The molecule also contains a dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the ketone group could be formed through oxidation of a secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar 1,2,3-triazole ring and the planar phenyl ring. The presence of the electronegative chlorine atoms on the phenyl ring would create areas of high electron density, making these areas potentially reactive .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone group could undergo nucleophilic addition reactions, and the chlorine atoms on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone group could make it polar, and the dichlorophenyl group could contribute to its overall stability .

Scientific Research Applications

Antifungal Activity

The compound 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone, due to its structural similarity with triazole derivatives, shares potential applications in antifungal activities. A study by Ruan et al. (2011) on novel triazole derivatives, specifically 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, highlighted their inhibition against several fungal strains including Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica. These findings suggest that triazole derivatives, similar in structure to the compound , might possess significant antifungal properties, potentially applicable in agricultural or pharmaceutical fungicides (Ruan et al., 2011).

Corrosion Inhibition

Another area of application is in corrosion inhibition. Jawad et al. (2020) explored the effectiveness of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment. The study detailed how the triazole derivative effectively inhibited corrosion, emphasizing the potential of similar compounds in protecting metals from corrosive environments. This suggests that compounds like 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone could be explored for their corrosion inhibitory properties, offering valuable applications in industrial maintenance and preservation (Jawad et al., 2020).

Antioxidant Activity

Li et al. (2008) researched triazole derivatives as inhibitors for mild steel corrosion in acidic medium, revealing their excellent inhibitory effect and indicating these compounds also have potential antioxidant activities. This aligns with the known behavior of certain triazole compounds which, due to their electronic structure, can act as free radical scavengers. Therefore, similar structures, including 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone, could be investigated for their antioxidant properties, useful in pharmaceuticals or as protective agents in various materials (Li et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Based on the presence of the dichlorophenyl group, it’s possible that this compound could be hazardous. Dichlorophenyl compounds can be irritants and may be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2-dimethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3/c1-19-12(20-2)11(18)10-6-17(16-15-10)9-4-7(13)3-8(14)5-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVITVBGYBGKPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C1=CN(N=N1)C2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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